(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl
CAS No.:
Cat. No.: VC17477615
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO |
|---|---|
| Molecular Weight | 249.73 g/mol |
| IUPAC Name | (S)-(4-methoxyphenyl)-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1 |
| Standard InChI Key | NCSHDWNETPLWIU-UQKRIMTDSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound consists of two aromatic rings: a phenyl group and a 4-methoxyphenyl group bonded to a central chiral carbon atom bearing an amine functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (S)-(4-Methoxyphenyl)-phenylmethanamine hydrochloride |
| SMILES | COC1=CC=C(C=C1)C@HN.Cl |
| InChI Key | NCSHDWNETPLWIU-UQKRIMTDSA-N |
| PubChem CID | 53487409 |
| CAS Number | 574744-04-0 |
The (S)-configuration is critical for its stereochemical interactions in biological systems and synthetic applications .
Synthesis and Preparation
Synthetic Routes
(S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride is synthesized via asymmetric reductive amination, a method widely employed for chiral amine production. A proposed pathway involves:
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Condensation: 4-Methoxybenzaldehyde reacts with (S)-phenylglycinol in the presence of a dehydrating agent.
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Reduction: The resulting imine is reduced using sodium cyanoborohydride () or catalytic hydrogenation to yield the (S)-configured amine.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Industrial-Scale Production
Industrial synthesis prioritizes enantiomeric purity and cost efficiency. Continuous flow reactors and immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) are employed to enhance yield and reduce waste. Critical parameters include:
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Temperature: 25–50°C
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Pressure: 1–3 atm (for hydrogenation)
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Catalyst Loading: 0.5–2 mol%
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility (>50 mg/mL). The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Storage recommendations include:
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Temperature: -20°C (long-term), 2–8°C (short-term)
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Conditions: Desiccated, amber glass containers
Thermodynamic Data
Experimental melting points are unreported, but analogous hydrochloride salts of primary amines typically melt between 180–220°C. The methoxy group’s electron-donating effect lowers the amine’s basicity () compared to unsubstituted analogs .
Applications in Scientific Research
Asymmetric Synthesis
The compound serves as a chiral building block in the synthesis of pharmacologically active molecules. Its rigid aromatic structure and stereogenic center facilitate the production of enantiopure heterocycles and β-amino alcohols.
Pharmaceutical Intermediates
Preliminary studies suggest utility in CNS drug development. The methoxy group enhances blood-brain barrier permeability, making it a candidate for neurotransmitter analogs . For example, derivatives have been explored as serotonin receptor modulators in preclinical trials.
Regulatory Compliance
Compliance with REACH and OSHA guidelines is mandatory for laboratory use. Waste disposal must adhere to local regulations for amine hydrochlorides.
Future Directions and Challenges
Scalability Issues
Current synthetic methods face challenges in catalyst recovery and enantiomeric purity at multi-kilogram scales. Advances in biocatalysis (e.g., transaminase enzymes) may offer greener alternatives.
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